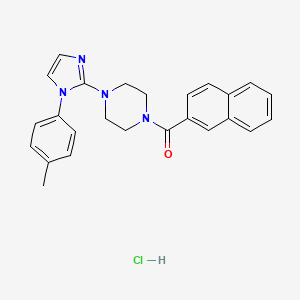
naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with notable applications in scientific research. Known for its intricate molecular structure, it exhibits a range of chemical behaviors and reactions, making it a subject of interest in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common approach begins with the preparation of intermediate compounds such as naphthalene derivatives and p-tolyl imidazole. These intermediates undergo nucleophilic substitution, coupling reactions, and subsequent cyclization to form the desired product. Reaction conditions may vary, but typical conditions include the use of polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium on carbon or trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound often leverages high-throughput synthesis techniques to maximize yield and purity. Large-scale reactors, optimized reaction times, and controlled temperature and pressure conditions are employed. These methods are crucial for ensuring consistency and scalability in manufacturing.
化学反応の分析
Types of Reactions: Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions: Common reagents include acids, bases, and various solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products from these reactions depend on the specific reaction type and conditions but may include derivatives with modified functional groups that retain the core naphthalene and imidazole structures.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: In medicine, naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride may be explored for its therapeutic properties, including potential roles in drug development for targeting specific molecular pathways.
Industry: Industrial applications might include its use in materials science for creating specialized polymers or in the production of dyes and pigments.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may alter biochemical pathways, leading to observed effects. The precise mechanisms depend on the context of use but generally involve binding to active sites and modulating activity.
類似化合物との比較
Similar Compounds: Similar compounds include other naphthalene derivatives and imidazole-containing molecules. Examples include naphthalene-1-yl imidazole and tolyl-substituted piperazines.
This compound stands out due to its versatility in reactions, potential biological activities, and industrial applications, making it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O.ClH/c1-19-6-10-23(11-7-19)29-13-12-26-25(29)28-16-14-27(15-17-28)24(30)22-9-8-20-4-2-3-5-21(20)18-22;/h2-13,18H,14-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDVPVKXZVHECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
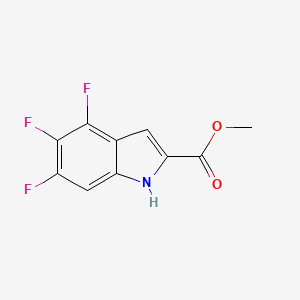
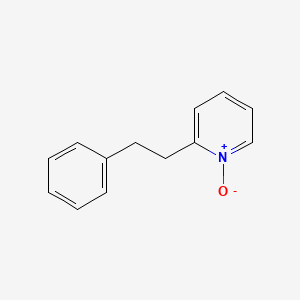
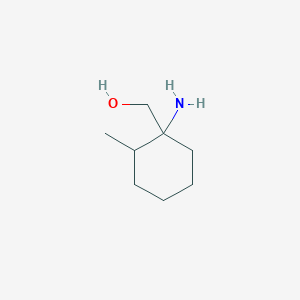
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)

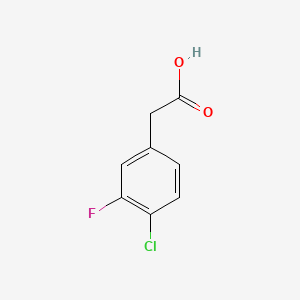
![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775631.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
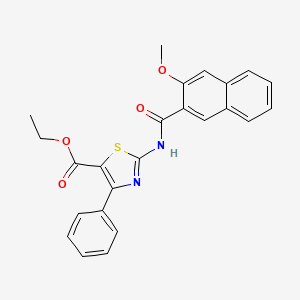
![1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2775638.png)

